Cas no 134514-34-4 (4-Amino-2-(trifluoromethyl)acetanilide)

4-Amino-2-(trifluoromethyl)acetanilide is a specialized organic compound featuring both an amino and a trifluoromethyl functional group attached to an acetanilide backbone. Its unique structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of active ingredients requiring enhanced bioavailability and metabolic stability. The trifluoromethyl group contributes to increased lipophilicity and electron-withdrawing properties, while the acetamido moiety offers reactivity for further derivatization. This compound is commonly utilized in the preparation of heterocyclic compounds and bioactive molecules, where its stability and functional group compatibility are advantageous. High purity grades are available for research and industrial applications.
4-Amino-2-(trifluoromethyl)acetanilide structure
134514-34-4 structure
Product Name:4-Amino-2-(trifluoromethyl)acetanilide
CAS No:134514-34-4
MF:C9H9F3N2O
MW:218.175772428513
CID:137658
PubChem ID:2735954
Update Time:2025-06-29

4-Amino-2-(trifluoromethyl)acetanilide Chemical and Physical Properties

Names and Identifiers

    • Acetamide,N-[4-amino-2-(trifluoromethyl)phenyl]-
    • 4-Amino-2-(trifluoromethyl)acetanilide
    • N-[4-amino-2-(trifluoromethyl)phenyl]acetamide
    • 3-Trifluoromethyl-4-acetamidoaniline
    • DTXSID80371043
    • A806788
    • CS-0212693
    • WTUVWNQWAIVCDO-UHFFFAOYSA-N
    • CHEMBL4964976
    • PS-7908
    • 4-amino-2-(trifluoromethyl)acetanilide, AldrichCPR
    • SCHEMBL3050753
    • AKOS009157658
    • 134514-34-4
    • MFCD00052847
    • 4'-Amino-2'-(trifluoromethyl)acetanilide
    • FT-0676780
    • MDL: MFCD00052847
    • Inchi: 1S/C9H9F3N2O/c1-5(15)14-8-3-2-6(13)4-7(8)9(10,11)12/h2-4H,13H2,1H3,(H,14,15)
    • InChI Key: WTUVWNQWAIVCDO-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C=CC=1NC(C)=O)N)(F)F

Computed Properties

  • Exact Mass: 218.06700
  • Monoisotopic Mass: 218.06669740g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: nothing
  • Topological Polar Surface Area: 55.1Ų

Experimental Properties

  • Color/Form: Not determined
  • Melting Point: 137-139°C
  • PSA: 55.12000
  • LogP: 2.90020
  • Solubility: Not determined

4-Amino-2-(trifluoromethyl)acetanilide Security Information

4-Amino-2-(trifluoromethyl)acetanilide Pricemore >>

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Additional information on 4-Amino-2-(trifluoromethyl)acetanilide

Chemical Profile of 4-Amino-2-(trifluoromethyl)acetanilide (CAS No. 134514-34-4)

4-Amino-2-(trifluoromethyl)acetanilide, identified by its Chemical Abstracts Service (CAS) number 134514-34-4, is a fluorinated aromatic amide that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its trifluoromethyl substituent and amino functional group, exhibits a unique set of chemical properties that make it a valuable scaffold for the development of novel therapeutic agents.

The structural motif of 4-amino-2-(trifluoromethyl)acetanilide consists of a benzene ring substituted with an amino group at the para position and a trifluoromethyl group at the meta position, linked to an acetamide moiety. This arrangement imparts both lipophilicity and electronic characteristics that are conducive to interactions with biological targets. The presence of the trifluoromethyl group, in particular, is well-documented for its ability to modulate metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.

In recent years, the pharmaceutical industry has increasingly recognized the potential of fluorinated compounds in enhancing drug efficacy and bioavailability. 4-Amino-2-(trifluoromethyl)acetanilide serves as a versatile intermediate in synthetic chemistry, allowing for further derivatization to produce more complex molecules. Its utility extends to the development of agrochemicals and specialty chemicals, where fluorine-containing compounds are often employed to improve resistance to degradation and environmental stress.

One of the most compelling aspects of 4-amino-2-(trifluoromethyl)acetanilide is its role in the synthesis of biologically active molecules. Researchers have leveraged this compound to create derivatives with potential applications in oncology, inflammation, and infectious diseases. For instance, studies have demonstrated that modifications around the acetanilide core can yield compounds with inhibitory effects on enzymes such as cyclooxygenases (COX) and proteases, which are implicated in various pathological processes.

The trifluoromethyl group in 4-amino-2-(trifluoromethyl)acetanilide plays a crucial role in fine-tuning the pharmacological properties of its derivatives. This substituent enhances binding affinity by increasing lipophilicity and reducing metabolic susceptibility. Additionally, the electron-withdrawing nature of the trifluoromethyl group can influence the electronic distribution across the molecule, affecting both receptor binding and pharmacokinetic behavior. These attributes have made fluorinated analogs, including those derived from 4-amino-2-(trifluoromethyl)acetanilide, attractive candidates for drug development.

Recent advancements in computational chemistry and high-throughput screening have accelerated the discovery process for novel compounds derived from 4-amino-2-(trifluoromethyl)acetanilide. Machine learning models have been employed to predict biological activity, allowing researchers to prioritize synthetic routes that maximize therapeutic potential. This interdisciplinary approach has led to the identification of several promising lead compounds that are currently undergoing further optimization.

The synthesis of 4-amino-2-(trifluoromethyl)acetanilide itself is a testament to modern synthetic methodologies. Traditional approaches involving multi-step organic transformations have been refined through catalytic processes and green chemistry principles, improving yield and reducing waste. For example, palladium-catalyzed cross-coupling reactions have enabled efficient introductions of fluorine atoms into aromatic systems, while enzymatic methods offer selective modifications without harsh reagents.

From a medicinal chemistry perspective, 4-amino-2-(trifluoromethyl)acetanilide exemplifies how structural diversity can be harnessed to address unmet medical needs. Its scaffold provides a balance between flexibility for derivatization and robustness for industrial-scale production. As drug discovery continues to evolve toward more targeted and personalized therapies, compounds like 4-amino-2-(trifluoromethyl)acetanilide will remain indispensable tools in the chemist’s arsenal.

The future prospects for 4-amino-2-(trifluoromethyl)acetanilide are bright, with ongoing research exploring its applications in emerging therapeutic areas such as immunotherapy and neurodegenerative diseases. By integrating cutting-edge synthetic techniques with innovative biological assays, scientists aim to unlock new possibilities for this versatile compound. The continued investigation into its derivatives promises to yield insights that could reshape treatment strategies across multiple disease domains.

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